molecular formula C12H11NO6 B1240432 1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid CAS No. 70393-86-1

1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid

Cat. No. B1240432
CAS RN: 70393-86-1
M. Wt: 265.22 g/mol
InChI Key: XNEDYIJMGCYHKB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C12H11NO6 . The molecular weight is 265.22 . Detailed structural analysis would require more specific resources such as crystallography data or spectroscopy results, which are not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not provided in the search results . These properties can typically be found in specialized chemical databases or literature.

Scientific Research Applications

Synthesis and Chemical Properties

1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid and its derivatives have been the focus of various synthesis and chemical property studies. For instance, Ukrainets et al. (2013) explored the synthesis and analgesic properties of alkylamides of this compound, demonstrating the potential of these derivatives in medical research (Ukrainets et al., 2013).

Antibacterial Activity

Several studies have investigated the antibacterial activity of quinoline-3-carboxylic acid derivatives. Koga et al. (1980) and Miyamoto et al. (1990) found that certain derivatives, such as those with fluorine substitutions, exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria (Koga et al., 1980); (Miyamoto et al., 1990).

Antihypoxic Activity

The compound and its derivatives have also been studied for their antihypoxic effects. Ukrainets et al. (2014) synthesized N-R-amides of the compound, finding several of these amides to have high antihypoxic effects, indicating their potential as antioxidants (Ukrainets et al., 2014).

Opioid Receptor Antagonists

Research by Ukrainets et al. (2010) on hydrochlorides of [(alkylamino)alkyl]amides of this compound showed promising results in developing new opioid receptor antagonists, indicating its potential in the field of pain management and drug addiction treatment (Ukrainets et al., 2010).

properties

IUPAC Name

7-hydroxy-1,6-dimethoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO6/c1-18-10-3-6-8(4-9(10)14)13(19-2)5-7(11(6)15)12(16)17/h3-5,14H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEDYIJMGCYHKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2OC)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220656
Record name 1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid

CAS RN

70393-86-1
Record name 1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070393861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid
Reactant of Route 2
1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid
Reactant of Route 3
1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid
Reactant of Route 4
1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid
Reactant of Route 5
1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid
Reactant of Route 6
1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid

Citations

For This Compound
1
Citations
A Yoshitake, K Kawahara, F Shono… - Antimicrobial Agents …, 1980 - Am Soc Microbiol
A sensitive and reliable high-pressure liquid chromatography (HPLC) assay for miloxacin and its two principal metabolites, 5,8-dihydro-8-oxo-2H-1,3-dioxolo[4,5-g]quinoline-7-…
Number of citations: 10 journals.asm.org

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